molecular formula C13H23NO2 B2815482 Tert-butyl 3-pentylideneazetidine-1-carboxylate CAS No. 1803592-15-5

Tert-butyl 3-pentylideneazetidine-1-carboxylate

Cat. No.: B2815482
CAS No.: 1803592-15-5
M. Wt: 225.332
InChI Key: NPNTXHRMARJSFO-UHFFFAOYSA-N
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Description

Tert-butyl 3-pentylideneazetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-pentylideneazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h8H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNTXHRMARJSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl 3-pentylideneazetidine-1-carboxylate CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-pentylideneazetidine-1-carboxylate (CAS 1803592-15-5) is a specialized heterocyclic building block used in the synthesis of advanced medicinal pharmacophores. Belonging to the class of N-protected azetidines, this compound features an exocyclic double bond at the C3 position, providing a versatile handle for downstream functionalization (e.g., hydrogenation, hydroboration, or spirocyclization).

The incorporation of the azetidine ring is a strategic design choice in modern drug discovery to increase


 character, modulate lipophilicity (LogD), and alter the metabolic profile of piperidine or pyrrolidine analogs. This guide details its physicochemical properties, synthesis via Wittig olefination, safety protocols, and application in high-value scaffold generation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Identification
ParameterDetail
IUPAC Name This compound
CAS Number 1803592-15-5
Molecular Formula

Molecular Weight 225.33 g/mol
SMILES CCCCC=C1CN(C1)C(=O)OC(C)(C)C
Structural Class N-Boc-3-alkylidene azetidine
Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this analog is limited; values below represent high-confidence estimates based on structural homologs (e.g., tert-butyl 3-methyleneazetidine-1-carboxylate).

PropertyValue / RangeConfidence
Physical State Colorless to pale yellow liquidHigh (Analog based)
Boiling Point 280–290 °C (760 mmHg)Predicted
Density 0.98 ± 0.05 g/cm³Predicted
LogP ~4.3Predicted (Lipophilic)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh

Synthesis & Manufacturing Workflow

The industrial standard for synthesizing 3-alkylidene azetidines utilizes the Wittig Olefination of N-Boc-3-azetidinone. This route ensures regiocontrol of the exocyclic double bond and high yields.

Reaction Mechanism (Wittig Approach)

The synthesis involves the reaction of N-Boc-3-azetidinone with the ylide generated from pentyltriphenylphosphonium bromide.

SynthesisWorkflow SM1 N-Boc-3-azetidinone (CAS 398489-26-4) Inter Phosphonium Ylide (Intermediate) SM1->Inter Carbonyl Attack Reagent Pentyltriphenylphosphonium Bromide + NaHMDS Reagent->Inter Deprotonation (-78°C to 0°C) Product Tert-butyl 3-pentylidene- azetidine-1-carboxylate (CAS 1803592-15-5) Inter->Product Betaine Collapse Byproduct Triphenylphosphine Oxide (TPPO) Inter->Byproduct

Figure 1: Synthetic pathway via Wittig olefination. The ketone carbonyl is replaced by the pentylidene group.

Experimental Protocol (Standardized)

Prerequisite: All glassware must be flame-dried and flushed with Argon.

  • Ylide Generation:

    • Charge a reaction vessel with pentyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M).

    • Cool to 0 °C .

    • Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.3 equiv, 1.0 M in THF) dropwise over 15 minutes. The solution will turn characteristic orange/yellow indicating ylide formation.

    • Stir at 0 °C for 45 minutes.

  • Coupling:

    • Cool the ylide solution to -78 °C .

    • Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

    • Allow the mixture to warm slowly to room temperature (20–25 °C) over 4 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting ketone.

    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct; optimized precipitation with hexanes prior to column chromatography is recommended.

Safety Data & Handling (GHS/SDS Analysis)

Based on read-across data from N-Boc-3-azetidinone and general alkyl-azetidines.

Hazard Classification (GHS)[6]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4][2] Continue rinsing.[4][2]

Storage & Stability
  • Storage: Keep at 2–8 °C (Refrigerate). Inert atmosphere (Argon/Nitrogen) recommended to prevent slow oxidation of the alkene.

  • Incompatibilities: Strong oxidizing agents, strong acids (will remove Boc group).

SafetyProtocol Storage Storage: 2-8°C Inert Gas (Ar/N2) Handling Handling: Avoid Acidic Conditions (Prevents Boc removal) Storage->Handling Upon Use PPE PPE: Nitrile Gloves, Safety Goggles, Fume Hood PPE->Handling Required Disposal Disposal: Organic Waste (Halogen-free) Handling->Disposal Post-Exp

Figure 2: Safety and handling lifecycle for N-Boc-3-pentylideneazetidine.

Applications in Medicinal Chemistry

This compound serves as a critical intermediate for introducing the 3-substituted azetidine motif.[3]

  • Conformational Restriction: The 4-membered ring restricts the conformational space of the attached pentyl chain compared to a linear amine, potentially improving receptor binding affinity.

  • Lipophilicity Modulation: The

    
     character of the azetidine ring often improves solubility and metabolic stability compared to aromatic analogs.
    
  • Divergent Synthesis:

    • Hydrogenation (

      
      , Pd/C):  Yields tert-butyl 3-pentylazetidine-1-carboxylate (saturated analog).
      
    • Epoxidation (

      
      -CPBA):  Yields the spiro-epoxide, a precursor to 3-hydroxy-3-pentyl derivatives.
      
    • Acidic Deprotection (TFA/HCl): Yields the free amine (3-pentylideneazetidine) for coupling to other scaffolds.

References

  • Sigma-Aldrich. this compound Product Page (CAS 1803592-15-5).Link

  • EnamineStore. Building Block: this compound.[5]Link

  • ChemicalBook. 1-Boc-3-azetidinone (Parent Compound) Safety & Properties.Link

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 398489-26-4 (Parent Ketone).Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Foundational text on 4-membered rings). Angewandte Chemie Int. Ed. Link

Sources

Thermodynamic Stability & Synthetic Utility of Exocyclic Alkenes in Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Exocyclic Alkenes in Azetidine Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The incorporation of four-membered heterocycles into drug candidates has surged, driven by the need for rigidified bioisosteres that improve metabolic stability and vector selectivity. Among these, 3-methyleneazetidine (an azetidine with a C3-exocyclic double bond) represents a high-value scaffold. It serves as a precursor for spirocyclic libraries and, increasingly, as a "warhead" for covalent inhibition.

However, the thermodynamic landscape of this moiety is dominated by significant ring strain (~26 kcal/mol). Unlike five- or six-membered rings, where exocyclic double bonds are often thermodynamically favorable or neutral, the 3-methyleneazetidine system exists in a delicate energetic well. It is kinetically stable enough for isolation but thermodynamically primed for ring-opening or polymerization. This guide analyzes the structural physics governing this stability and provides robust protocols for its manipulation.

Theoretical Framework: Strain & Stability

The "I-Strain" Paradox

To understand the stability of exocyclic alkenes in azetidines, one must apply the concept of I-Strain (Internal Strain) .

  • sp³ vs. sp² Hybridization: In a standard azetidine ring, the carbons are sp³ hybridized with an ideal bond angle of 109.5°. The geometric constraint of the 4-membered ring forces these angles to ~90°, creating substantial Baeyer (angle) strain .

  • Exocyclic Introduction: Converting C3 to an sp² center (exocyclic alkene) demands an ideal angle of 120°. Forcing an sp² atom into a 90° ring angle should theoretically increase strain. However, this is counterbalanced by the relief of Pitzer (torsional) strain .

  • The Trade-off: The parent azetidine ring is puckered to relieve eclipsing interactions between adjacent hydrogens. 3-Methyleneazetidine is forced into a near-planar conformation. While angle strain increases at C3, the removal of two endocyclic hydrogens (replaced by the double bond) eliminates significant eclipsing interactions.

Stability Hierarchy

The thermodynamic stability order for C4-nitrogen heterocycles is:

  • Azetidine (Saturated): Most Stable (Strain ~25.4 kcal/mol).[1]

  • 3-Methyleneazetidine (Exocyclic): Metastable (Strain ~26–27 kcal/mol). Susceptible to Michael addition.

  • 1-Azetine (Endocyclic C=N): Unstable/Reactive Intermediate.

  • 2-Azetine (Endocyclic C=C): Highly Unstable (Anti-Bredt-like strain).

Synthetic Access & Control[2]

The synthesis of 3-methyleneazetidine is a battle against polymerization. The exocyclic alkene is electron-deficient due to the inductive effect of the ring nitrogen, making it a potent Michael acceptor.

Critical Control Point: The nitrogen atom must be protected with an electron-withdrawing group (EWG) such as Boc, Cbz, or Tosyl during the olefination step. A free amine allows intermolecular Michael addition, leading to rapid polymerization.

Diagram: Synthetic Workflow (Wittig Approach)

The following workflow outlines the industry-standard route using N-Boc-3-azetidinone.

G Start N-Boc-3-Azetidinone (Commercially Available) Intermediate Betaine/Oxaphosphetane (Transient) Start->Intermediate Nucleophilic Attack Reagent Ph3P=CH2 (Wittig Reagent) Reagent->Intermediate Product N-Boc-3-Methyleneazetidine (Kinetic Product) Intermediate->Product Elimination of Ph3P=O Risk Polymerization (If N-deprotected) Product->Risk Acidic Deprotection (w/o trapping)

Caption: Kinetic pathway for the synthesis of 3-methyleneazetidine via Wittig olefination. Note the divergence to polymerization upon uncontrolled deprotection.

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Methyleneazetidine

Rationale: The Wittig reaction is preferred over Peterson olefination for scale-up due to the stability of the ylide and ease of byproduct removal (


).

Materials:

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    
  • N-Boc-3-azetidinone

  • Anhydrous THF

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend

    
     (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Base Addition: Add

    
     (1.25 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 45 mins at 0°C.
    
    • Expert Insight: Ensure the base is fresh. Hydrolyzed alkoxide leads to incomplete conversion and difficult chromatographic separation of the ketone starting material.

  • Substrate Addition: Dissolve N-Boc-3-azetidinone (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
    ; the product is UV active but weak).
    
  • Quench & Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (ether is preferred over DCM to precipitate
    
    
    ).
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Stability Note: The product is volatile. Do not use high vacuum for extended periods.

Protocol B: Thermodynamic Stability Assay (Acid Challenge)

Rationale: This assay determines the susceptibility of the exocyclic alkene to acid-catalyzed isomerization or ring-opening.

Methodology:

  • Dissolve N-Boc-3-methyleneazetidine (20 mg) in

    
     (0.6 mL) in an NMR tube.
    
  • Add internal standard (e.g., dimethyl sulfone, 1.0 equiv).

  • Record

    
    
    
    
    
    H NMR.
  • Add TFA (0.1 equiv) to simulate mild acidic stress.

  • Record spectra at t = 1h, 6h, 24h.

    • Observation: Look for the disappearance of vinylic protons (5.0 ppm) and appearance of endocyclic signals or polymer broadening.

Chemical Reactivity & Drug Design Implications[1][3][4]

The thermodynamic instability of the exocyclic alkene is a feature utilized in covalent drug design. The ring strain raises the ground state energy of the alkene, making it a more reactive Michael acceptor than a standard acrylamide.

Diagram: Covalent Inhibition Mechanism

This diagram illustrates how the strained alkene reacts with a cysteine residue in a target protein.

Reaction Cys Protein Cysteine (Nucleophile) TS Transition State (Strain Relief) Cys->TS S- attack Warhead 3-Methyleneazetidine (Electrophile) Warhead->TS Adduct Covalent Adduct (Stable) TS->Adduct Proton Transfer

Caption: Mechanism of covalent protein modification. The relief of ring strain in the transition state accelerates the reaction rate.

Comparative Data: Ring Strain Energies
Ring SystemStrain Energy (kcal/mol)Stability Assessment
Cyclobutane26.5Stable
Azetidine 25.4 Stable (Kinetic)
Methylenecyclobutane26.8Stable
3-Methyleneazetidine ~26.0 - 27.0 *Metastable (Polymerizes w/o PG)
1-Azetine>30Unstable

*Estimated based on isodesmic comparisons with carbocyclic analogs.

References

  • Padwa, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition. Link

  • BenchChem Protocols. (2025). Scale-Up Synthesis Considerations for 3-Methylideneazetidine. Link

  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[2] Link

  • Sieracki, N. A., et al. (2025).[3] A modular synthesis of azetidines from reactive triplet imine intermediates. Nature Chemistry. Link

Sources

The Ascendant Role of 3-Alkylidene Azetidine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a privileged motif in contemporary drug discovery.[1][2][3] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity offers medicinal chemists a powerful tool to enhance pharmacokinetic properties, improve metabolic stability, and finely tune receptor selectivity.[1][3] This guide delves into a specific and synthetically challenging subclass: the 3-alkylidene azetidines. These structures, which can be viewed as strained cyclic allylamines, present a unique reactivity profile and offer novel vectors for molecular exploration.[4] We will dissect the synthetic strategies for their creation, explore their chemical properties, and review the broader context of azetidines in approved therapeutics, providing a forward-looking perspective on the untapped potential of the 3-alkylidene moiety in designing next-generation pharmaceuticals.

The Azetidine Scaffold: A Paradigm of Bioisosteric Replacement and Property Modulation

The strategic incorporation of an azetidine ring is a well-established tactic for optimizing drug candidates.[5] Its value lies in its ability to act as a bioisostere for larger, more flexible, or more lipophilic groups, often leading to significant improvements in a compound's developability profile.

  • Improving Physicochemical Properties: The replacement of aromatic rings like pyrazine or larger saturated rings like piperidine with an azetidine moiety can lead to a marked increase in aqueous solubility and the fraction of sp3-hybridized carbons (Fsp3), both desirable traits for modern drug candidates.[5]

  • Enhancing Pharmacokinetics: Several FDA-approved drugs leverage the azetidine motif to enhance metabolic stability and receptor selectivity.[1][3] The rigid framework of the ring can lock a molecule into a bioactive conformation, improving target engagement while reducing off-target effects.

The following table summarizes key examples of marketed drugs that underscore the successful application of the azetidine scaffold.

Drug NameTherapeutic ClassRole of the Azetidine Moiety
Baricitinib Janus kinase (JAK) inhibitorThe azetidine ring is crucial for potency and selectivity, fitting into a specific pocket of the JAK enzyme.[1]
Cobimetinib MEK1/2 inhibitorThe 3,3-dimethylazetidine group improves metabolic stability and pharmacokinetic properties.[1][6]
Azelnidipine Calcium channel blockerThe azetidine ester is a key component of this dihydropyridine antihypertensive agent.[1][6]
Sarolaner Isoxazoline parasiticideIncorporates a spiro-azetidine moiety, contributing to its potent activity in veterinary medicine.[1]

Synthetic Pathways to 3-Alkylidene Azetidines

The synthesis of 3-alkylidene azetidines is not trivial, primarily due to the inherent strain of the four-membered ring.[7] However, two principal strategies have emerged as the most reliable routes to access this unique chemical space.

  • Dehydrohalogenation of 3-Halo-3-alkylazetidines: This is a robust method that involves the elimination of a hydrogen halide from a suitably substituted precursor. The synthesis of 3-ethylideneazetidines from 3-bromo-3-ethylazetidines serves as a prime example of this approach.[4]

  • Wittig Olefination of Azetidin-3-ones: A classic carbonyl olefination reaction, the Wittig reaction provides a direct route to introduce the exocyclic double bond onto the azetidine core. This method is versatile, allowing for the introduction of a variety of alkylidene substituents depending on the choice of the Wittig reagent.[4]

The diagram below illustrates these two primary synthetic routes.

G cluster_0 Route 1: Dehydrohalogenation cluster_1 Route 2: Wittig Olefination 3-Halo-3-alkylazetidine 3-Halo-3-alkylazetidine Base_Elimination Base-induced Elimination 3-Halo-3-alkylazetidine->Base_Elimination 3-Alkylidene_Azetidine_1 3-Alkylidene Azetidine Base_Elimination->3-Alkylidene_Azetidine_1 Azetidin-3-one Azetidin-3-one Wittig_Reaction Wittig Reagent (Ph3P=CHR) Azetidin-3-one->Wittig_Reaction 3-Alkylidene_Azetidine_2 3-Alkylidene Azetidine Wittig_Reaction->3-Alkylidene_Azetidine_2

Caption: Key Synthetic Routes to 3-Alkylidene Azetidines.
Detailed Experimental Protocol: Synthesis of 3-Ethylideneazetidines via Dehydrobromination

This protocol is adapted from methodologies described for the dehydrobromination of 3-bromo-3-ethylazetidines.[4]

  • Reactant Preparation: Dissolve the N-protected 3-bromo-3-ethylazetidine precursor in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide or DBU) to the solution at room temperature. The base should be added portion-wise or as a solution to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-ethylideneazetidine derivative.

Reactivity and Medicinal Chemistry Applications

While the azetidine core is broadly applied, the specific exploration of 3-alkylidene derivatives in medicinal chemistry is an emerging field. Their unique structure, however, suggests significant potential.

Reactivity Profile

The 3-alkylidene azetidine scaffold behaves as a cyclic allylamine, but its reactivity is tempered by the sterically hindered nature of the exocyclic double bond.[4] This unique profile makes them valuable as starting materials for creating novel functionalized azetidines and spirocyclic systems that would be difficult to access through other means.[4] The ring strain remains a dominant factor, driving reactions that involve ring-opening or rearrangement.[8][9]

Applications in CNS Drug Discovery and Beyond

The broader class of substituted azetidines has shown significant promise in various therapeutic areas.

  • GABA Uptake Inhibitors: Studies have shown that azetidine derivatives can act as conformationally constrained analogs of GABA or β-alanine. For example, azetidin-2-ylacetic acid derivatives with lipophilic moieties like 4,4-diphenylbutenyl showed high potency at the GAT-1 transporter, with IC50 values in the low micromolar range.[10][11]

  • Triple Reuptake Inhibitors (TRIs): Novel 3-substituted azetidines based on a 3-aryl-3-oxypropylamine scaffold have been successfully designed and evaluated as TRIs, which are of interest for treating depression and other CNS disorders.[12]

  • Antibacterial Agents: Azetidine-4-one derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

The 3-alkylidene moiety offers a logical extension for these scaffolds. The rigidified exocyclic double bond can serve to lock in a specific conformation, potentially increasing binding affinity and selectivity for a given target.

The following diagram outlines a conceptual workflow for leveraging the 3-alkylidene azetidine scaffold in a lead optimization campaign.

G Start Lead Compound (3-Substituted Azetidine) Hypothesis Hypothesis: Rigidification via alkylidene will improve potency/selectivity Start->Hypothesis Synthesis Synthesize 3-Alkylidene Azetidine Analogs Hypothesis->Synthesis Screening In Vitro Biological Screening (e.g., GAT-1 Assay) Synthesis->Screening SAR Analyze Structure-Activity Relationship (SAR) Screening->SAR Decision Improved Profile? SAR->Decision Advance Advance to In Vivo Studies Decision->Advance Yes Redesign Redesign & Synthesize New Analogs Decision->Redesign No Redesign->Synthesis

Caption: Drug Discovery Workflow for 3-Alkylidene Azetidines.

Future Directions and Conclusion

The azetidine ring has firmly established its place as a valuable building block in medicinal chemistry.[14][15] While the broader applications are well-documented, the 3-alkylidene azetidine subclass represents a frontier ripe for exploration. The development of new, scalable synthetic methods, including photochemical strategies, is crucial for expanding access to a diverse range of these building blocks.[14][16]

Future research should focus on:

  • Systematic Biological Evaluation: Screening libraries of diverse 3-alkylidene azetidines against a wide range of biological targets to uncover novel activities.

  • Exploring Reactivity: Leveraging the unique reactivity of the strained ring and the exocyclic double bond for late-stage functionalization and the creation of complex molecular architectures.

  • Computational Studies: Using in silico methods to predict the conformational benefits and potential target interactions of this scaffold to guide rational drug design.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. SciFinder.
  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate.
  • Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... ChEMBL - EMBL-EBI.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synthesis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Library of Medicine.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis of 3,3-Diarylazetidines. CORE.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science.
  • Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct.
  • Photochemical Access to Drug-Like Alkyl Azetidines: Batch and Flow Strategies. Enamine.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Commercial suppliers for tert-butyl 3-pentylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: tert-Butyl 3-pentylideneazetidine-1-carboxylate

Executive Summary

This compound (CAS: 1803592-15-5) is a specialized heterocyclic building block used in medicinal chemistry to introduce conformationally restricted hydrophobic motifs.[1][2][3] Unlike simple piperidines or pyrrolidines, the azetidine ring offers a lower lipophilicity (LogP) profile while the 3-pentylidene appendage provides a specific vector for hydrophobic interaction, often utilized to probe deep hydrophobic pockets in GPCRs or kinase targets.

This guide provides a technical roadmap for sourcing this compound, validating its identity upon receipt, and synthesizing it in-house if commercial stock is unavailable.

Part 1: Commercial Supply Landscape

The market for This compound is categorized as "Tier 2 Availability"—it is not a commodity chemical like acetone but is maintained in stock by specialized building block manufacturers.

Primary Verified Suppliers

The following suppliers have historically listed this specific CAS (1803592-15-5) with synthesis capabilities for this structure.

SupplierCatalog IDPurity GradeTypical Lead TimeNotes
Enamine EN300-152667>95%1-2 WeeksPrimary manufacturer. Likely holds the largest stock.
BLD Pharm BD0080144295%+2-3 WeeksReliable for gram-scale; often re-synthesizes on demand.
Accela Chem Listed by CAS>95%2-4 WeeksGood alternative for bulk quotes.
MolCore MCD73994>95%VariableAggregator; verify stock location before ordering.
Sourcing Strategy: The "Make vs. Buy" Decision

For drug discovery campaigns, time is the critical variable. Use the following logic to determine your sourcing route:

SourcingStrategy Start Need Compound CheckStock Check Enamine/BLD (Real-time Stock) Start->CheckStock StockYes In Stock? CheckStock->StockYes Order Order Commercial (1-2 Weeks) StockYes->Order Yes StockNo Lead Time > 4 Weeks? StockYes->StockNo No Custom Request Custom Synthesis (Expensive) StockNo->Custom No (Wait is OK) InHouse In-House Synthesis (See Protocol Below) StockNo->InHouse Yes (Urgent)

Figure 1: Decision matrix for sourcing rare azetidine intermediates.

Part 2: Technical Validation (The Self-Validating System)

Upon receipt of the compound, do not rely solely on the Certificate of Analysis (CoA). The exocyclic double bond is prone to isomerization or oxidation. Use this protocol to validate the material.

1. Identity Verification (NMR)

The structure contains a unique exocyclic alkene proton and a Boc-protected azetidine ring.

  • Target Structure: Azetidine ring with a =CH-C4H9 group at position 3.

  • Key Diagnostic Signals (1H NMR, CDCl3):

    • 
       5.2 - 5.4 ppm (1H, t):  The vinylic proton (
      
      
      
      ). This is the most critical signal. If this is absent or shifted, the double bond may have migrated (endo-isomerization).
    • 
       4.4 - 4.6 ppm (4H, m):  The azetidine ring protons (
      
      
      
      ). These appear as a broad multiplet due to ring strain and Boc-rotamers.
    • 
       1.44 ppm (9H, s):  The Boc tert-butyl group.[4]
      
    • 
       0.9 ppm (3H, t):  The terminal methyl of the pentyl chain.
      
2. Purity Assessment (LCMS)
  • Method: Reverse Phase (C18), Water/Acetonitrile + 0.1% Formic Acid.

  • Expected Mass:

    • MW: 225.33[5][6]

    • [M+H]+: 226.3 (Often weak due to Boc lability).

    • [M+Na]+: 248.3 (Dominant adduct).

    • [M-tBu+H]+: ~170.2 (Fragment often seen).

  • Red Flag: A peak at [M+16] suggests oxidation of the double bond (epoxide formation).

Part 3: Strategic Synthesis Protocol (Backup Route)

If commercial supply fails, the compound can be synthesized in 2 steps from the widely available 1-Boc-3-azetidinone .

Reaction Logic

The synthesis utilizes a Wittig Olefination . The instability of the 4-membered ring requires careful temperature control to prevent ring opening.

Reagents:

  • Starting Material: 1-Boc-3-azetidinone (CAS: 398489-26-4).[7][8]

  • Ylide Precursor: Pentyltriphenylphosphonium bromide.

  • Base: Potassium tert-butoxide (KOtBu) or NaHMDS (preferred for cleaner profiles).

Step-by-Step Protocol
  • Ylide Formation:

    • Suspend pentyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C under Nitrogen.

    • Add KOtBu (1.3 equiv) portion-wise. The solution will turn bright orange/red (formation of the phosphorous ylide).

    • Stir for 45 minutes at 0°C.

  • Olefination:

    • Cool the mixture to -78°C (Critical step to suppress side reactions).

    • Add 1-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise over 15 minutes.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

  • Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate.[4]

  • Purification:

    • Flash Chromatography (Hexanes/Ethyl Acetate). The product is lipophilic; elutes early (typically 5-10% EtOAc).

SynthesisPathway SM 1-Boc-3-azetidinone (CAS: 398489-26-4) Intermediate Betaine Intermediate SM->Intermediate THF, -78°C Reagents Pentyl-PPh3-Br + KOtBu Reagents->Intermediate Product tert-Butyl 3-pentylideneazetidine -1-carboxylate Intermediate->Product Warm to RT (-Ph3PO)

Figure 2: Wittig synthesis pathway for 3-alkylidene azetidines.

Part 4: Handling and Stability
  • Storage: Store at +4°C or -20°C. The exocyclic double bond is stable but can polymerize or oxidize if exposed to light and air for prolonged periods.

  • Deprotection: To remove the Boc group, use 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.

    • Caution: The alkene is acid-stable under standard Boc-removal conditions, but prolonged exposure to strong acid at high temperatures could induce migration of the double bond into the ring (endo-isomer). Always monitor deprotection by LCMS.

References
  • EnamineStore . Product Detail: EN300-152667 (this compound). Retrieved from

  • BLD Pharm . Product Detail: BD00801442. Retrieved from [1]

  • ChemicalBook . 1-Boc-3-azetidinone (Starting Material) Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) . Green and facile synthesis of azetidine intermediates (Contextual Methodology). PMC6838275. Retrieved from

  • PubChem . tert-Butyl 3-methyleneazetidine-1-carboxylate (Analogous Structure). CID 16756858. Retrieved from

Sources

A Technical Guide to the Conformational Analysis of 3-Pentylideneazetidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with precisely controlled three-dimensional (3D) topologies is paramount. Small, saturated heterocycles have emerged as powerful tools for escaping the "flatland" of traditional aromatic scaffolds, enabling superior navigation of complex biological target sites. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain and non-planar nature provide a rigid and structurally unique core, making it a valuable bioisosteric replacement for larger, more flexible groups and a cornerstone for building diverse molecular frameworks.[1][2]

The 3-pentylideneazetidine scaffold represents a particularly compelling case study. The introduction of an exocyclic double bond at the C3 position not only adds a key vector for further functionalization but also introduces significant conformational complexity. Understanding the interplay between the puckered azetidine ring and the stereochemistry of the pentylidene substituent is critical for harnessing this scaffold's full potential in designing next-generation therapeutics. This guide provides a comprehensive framework for the rigorous conformational analysis of 3-pentylideneazetidine derivatives, integrating state-of-the-art computational and experimental methodologies to provide a holistic understanding of their structure and dynamics.

Foundational Principles: The Conformational Dynamics of the Azetidine Ring

The conformational behavior of the 3-pentylideneazetidine core is dictated by the fundamental properties of the four-membered ring system.

Ring Strain and Puckering

Unlike five- and six-membered rings which can adopt conformations that nearly eliminate angle strain, four-membered rings like cyclobutane and azetidine are inherently strained.[3] A planar conformation would lead to significant eclipsing interactions between substituents on adjacent atoms (torsional strain). To alleviate this, the ring adopts a "puckered" or "folded" conformation. In the parent azetidine molecule, this puckering is characterized by a dihedral angle of approximately 37°, as determined by gas-phase electron diffraction.[4] This puckering creates two non-equivalent substituent positions: axial-like and equatorial-like.

The Influence of an Exocyclic Double Bond

The introduction of an sp²-hybridized carbon at the C3 position, as in a 3-alkylideneazetidine, might intuitively suggest a move towards planarity. However, studies on the carbocyclic analogue, methylenecyclobutane, have shown this is not the case. The ring remains puckered, existing in a double-well potential energy state with a measurable energy barrier (140–170 cm⁻¹) to inversion through a planar transition state.[5] This fundamental principle is expected to hold for the 3-pentylideneazetidine core, meaning the ring will rapidly interconvert between two equivalent puckered conformations in the absence of other directing substituents.

The Conformational Landscape of 3-Pentylideneazetidine

The conformational space of a 3-pentylideneazetidine is defined by several key variables that must be considered in any robust analysis:

  • Ring Puckering: The azetidine ring will exist in a puckered state. The direction and magnitude of this pucker are key descriptors.

  • E/Z Isomerism: The exocyclic double bond introduces the possibility of E and Z isomers, which will have distinct steric profiles and, consequently, different conformational preferences.

  • Side-Chain Torsion: The pentylidene group itself possesses rotational freedom around its C-C single bonds, leading to multiple possible side-chain conformations.

  • Substituent Effects: The nature of the substituent on the azetidine nitrogen (N1) will profoundly influence the ring's puckering preference to minimize steric clashes, particularly 1,3-diaxial-like interactions.

Based on established principles of conformational analysis, it is hypothesized that the thermodynamically preferred conformer for a given isomer (E or Z) will be the one that minimizes steric strain by placing the bulkier portion of the pentylidene group in a pseudo-equatorial position.[6] A comprehensive analysis, however, requires a systematic exploration of all possibilities.

Methodological Workflow for Comprehensive Conformational Elucidation

A dual-pronged approach, combining computational modeling with experimental verification, is essential for a complete and trustworthy conformational assignment. The following workflow represents a self-validating system where computational predictions are rigorously tested against empirical data.

G cluster_comp Computational Analysis cluster_exp Experimental Verification DFT DFT Calculations (Potential Energy Surface) MD Molecular Dynamics (Conformational Dynamics) DFT->MD Input Structures Conformers Predicted Low-Energy Conformers & Barriers DFT->Conformers Relative Energies MD->Conformers Free Energy Landscape Exp_Data Structural Data (J-couplings, NOEs, 3D Structure) Conformers->Exp_Data Compare & Validate Final Validated Conformational Model Conformers->Final Synthesis Synthesis & Purification of E/Z Isomers NMR NMR Spectroscopy (Solution-State Structure) Synthesis->NMR Xray X-ray Crystallography (Solid-State Structure) Synthesis->Xray NMR->Exp_Data Xray->Exp_Data Exp_Data->Final

Caption: Integrated workflow for conformational analysis.

Computational Modeling: The In Silico Approach

Computational chemistry provides the tools to explore the entire conformational space of a molecule, identifying stable states and the energy barriers between them.

  • Objective: To identify all energetically accessible conformers and determine their relative stabilities.

  • Causality: DFT offers a favorable balance of computational cost and accuracy for small organic molecules, reliably predicting geometries and energies.[7]

  • Methodology:

    • Initial Structure Generation: Build both E and Z isomers of the 3-pentylideneazetidine scaffold. For each isomer, generate a series of starting geometries by systematically rotating the key dihedral angles defining the ring pucker and side-chain orientation.

    • Geometry Optimization: Perform full geometry optimizations for all starting structures. A functional like B3LYP is a robust starting point, while M06-2X can provide improved accuracy for systems with non-covalent interactions. A Pople-style basis set such as 6-311+G(d,p) is recommended.

    • Frequency Calculation: Perform vibrational frequency calculations on all optimized minima to confirm they are true energy minima (zero imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

    • Transition State Search: Identify transition state structures connecting the identified minima to calculate the energy barriers for conformational interconversion. Confirm transition states by the presence of a single imaginary frequency corresponding to the interconversion coordinate.

    • Data Analysis: Rank all conformers by their relative Gibbs free energies to predict the equilibrium population distribution at a given temperature.

  • Objective: To understand the time-dependent behavior of the scaffold in a simulated solvent environment, observing conformational transitions and flexibility.

  • Causality: While DFT provides a static picture of energy minima, MD simulations reveal the dynamic equilibrium and accessibility of different conformational states in solution.

  • Methodology:

    • System Setup: Place the lowest-energy DFT-optimized conformer in a simulation box with an explicit solvent model (e.g., TIP3P water or a relevant organic solvent).

    • Parameterization: Assign force field parameters to the molecule (e.g., using a general force field like GAFF or a more specialized one if available).

    • Equilibration: Run a multi-stage equilibration protocol, gradually heating the system and relaxing the solvent and solute to the desired temperature and pressure (e.g., 300 K, 1 atm).

    • Production Run: Execute a long production simulation (typically on the order of hundreds of nanoseconds) to adequately sample the conformational space.

    • Trajectory Analysis: Analyze the resulting trajectory to identify populated conformational states, measure key dihedral angles over time, and calculate the free energy landscape to visualize the relative stability and interconversion pathways of different conformers.

Experimental Verification: Grounding Theory in Reality

Experimental data is non-negotiable for validating computational models and providing a definitive description of the molecule's structure in the solution and solid phases.

  • Objective: To determine the time-averaged conformation and stereochemistry of the scaffold in solution.

  • Causality: NMR is exquisitely sensitive to the local electronic environment and spatial proximity of nuclei, making it the premier tool for solution-state conformational analysis.[8]

  • Methodology:

    • Sample Preparation: Synthesize and purify the 3-pentylideneazetidine derivative. If possible, separate the E and Z isomers chromatographically. Dissolve the pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and multiplicity of the azetidine ring protons provide initial clues about the ring's symmetry and conformation.

    • 2D COSY & HSQC: Run Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments to unambiguously assign all proton and carbon signals, respectively.

    • ¹H-¹H Coupling Constants (³J): Carefully measure the vicinal coupling constants (³J) between protons on the azetidine ring from the high-resolution 1D spectrum. These values are related to the dihedral angle between the coupled protons via the Karplus relationship, providing powerful constraints on the ring's pucker.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most critical experiment. Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å), regardless of their bonding connectivity. Key NOEs between protons on the pentylidene side chain and protons on the azetidine ring can definitively establish the preferred ring pucker and the orientation of the side chain.[9]

  • Objective: To obtain an unambiguous, high-resolution 3D structure of the molecule in the solid state.

  • Causality: X-ray crystallography provides precise atomic coordinates, bond lengths, and angles, serving as the ultimate benchmark for validating the accuracy of computational geometries.

  • Methodology:

    • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with precise atomic coordinates. This model represents the conformation adopted by the molecule in the crystal lattice.

Data Synthesis and Interpretation

The power of this integrated approach lies in the comparison of data from all methods. The low-energy conformers predicted by DFT should be consistent with the distances and dihedral angles derived from NMR. For example, a strong NOE between a pentylidene proton and a pseudo-axial N1-substituent proton would validate a DFT model that predicts this proximity. The solid-state X-ray structure provides a single, high-precision snapshot that can be directly compared to the computationally derived geometries.

Table 1: Representative Data for Conformational Analysis of a Hypothetical (E)-3-Pentylideneazetidine Derivative

ParameterConformer A (DFT)Conformer B (DFT)Experimental (NMR)
Relative Free Energy (kcal/mol) 0.00+1.8-
Predicted Population (%) 96%4%-
Puckering Dihedral (C2-N1-C4-C3) -32.5°+31.9°-
Key ³J Coupling (H2ax-H3) 8.5 Hz (calculated)2.1 Hz (calculated)8.2 Hz
Key NOE Correlation H(pentylidene)-H(N1-CH₃)H(pentylidene)-H(C4-eq)Strong H(pentylidene)-H(N1-CH₃)

Conclusion: From Conformation to Function

A rigorous conformational analysis of 3-pentylideneazetidine scaffolds is not merely an academic exercise; it is a prerequisite for their intelligent application in drug design. The defined 3D arrangement of substituents, dictated by the underlying conformational preferences of the core, governs how the molecule interacts with its biological target. By understanding and controlling this conformation, medicinal chemists can design molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a robust, self-validating workflow to unravel this complexity, transforming a flexible molecule into a precisely engineered tool for therapeutic intervention.

References

  • Durig, J. R., & Harris, W. C. (1972). Raman and microwave spectra and structure of methylenecyclobutane. Journal of Molecular Spectroscopy, 44(1), 135-148.
  • O'Hagan, D. (2013). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry, 9, 2069-2078. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14. [Link]

  • Mastryukov, V. S., et al. (1976). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (6), 213-214. [Link]

  • Powers, D. (n.d.). Conformational Analysis. Course Notes. (Note: This reference points to general chemical principles of A-strain, often found in university course materials. A specific, stable URL is not available).
  • Soderberg, T. (2025). Conformational analysis. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). A Textbook of Organic Chemistry – Volume I. [Link]

  • Pope, S. J. A., et al. (2014). Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii). Organic & Biomolecular Chemistry, 12(34), 6693-6704. [Link]

  • Huynh, W., & Conley, M. P. (2020). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. UC Riverside Electronic Theses and Dissertations. [Link]

  • Gonnella, N. C., et al. (1993). Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent. Biopolymers, 33(7), 1039-1054. [Link]

  • Palmer, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1635. [Link]

  • Fun, H.-K., et al. (2013). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. [Link]

  • Claramunt, R. M., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 62. [Link]

  • Chen, Y.-A., et al. (2023). Synthesis, structural analysis, and properties of highly twisted alkenes 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives. Nature Communications, 14(1), 5002. [Link]

  • Goethals, E. J. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Makromolekulare Chemie, Macromolecular Symposia, 13-14(1), 51-64. [Link]

  • Brycki, B., et al. (2017). Synthesis and Structural Analysis of Novel Norspermidine Derivatives. International Journal of Organic Chemistry, 7(2), 106-139. [Link]

  • Harris, R. K., et al. (2006). Solid-state NMR and computational studies of 4-methyl-2-nitroacetanilide. Magnetic Resonance in Chemistry, 44(3), 325-333. [Link]

  • Samoshin, V. V., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7789. [Link]

  • Colella, M., et al. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. European Journal of Organic Chemistry, 26(24), e202300327. [Link]

  • Park, H., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 9993. [Link]

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Methodological & Application

Functionalization of the exocyclic double bond in 3-pentylideneazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Exocyclic Double Bond in 3-Pentylideneazetidine

Executive Summary

The 3-pentylideneazetidine scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique vector for conformational restriction. Unlike flexible piperidines or pyrrolidines, the azetidine ring introduces significant ring strain (~25 kcal/mol) and distinct vector geometry. The exocyclic double bond at the C3 position serves as a versatile "chemical handle," allowing for the divergent synthesis of spirocyclic ethers, saturated alkyl derivatives, and polar hydroxylated analogs.

This guide details three validated protocols for functionalizing 3-pentylideneazetidine: Catalytic Hydrogenation , Spiro-Epoxidation , and Regioselective Hydroboration-Oxidation . Emphasis is placed on maintaining the integrity of the strained four-membered ring and managing the steric influence of the pentyl chain.

Strategic Analysis: Reactivity & Challenges

Substrate Profile:

  • Molecule: N-Protected-3-pentylideneazetidine (Protection of the azetidine nitrogen—e.g., with Boc, Cbz, or Tosyl—is mandatory to prevent amine oxidation or catalyst poisoning).

  • Steric Environment: The pentylidene chain creates a steric sweep that generally favors anti-addition. The C3 center becomes quaternary upon functionalization, increasing local steric strain.

  • Electronic State: The exocyclic alkene is electron-rich (alkyl-substituted). It is susceptible to electrophilic attack but requires controlled conditions to prevent acid-catalyzed ring expansion or opening.

Decision Matrix for Functionalization:

Desired OutcomeReaction ClassKey ReagentCritical Challenge
Saturated Core HydrogenationH₂, Pd/C or PtO₂Over-reduction of protecting groups (e.g., Cbz).
Spiro-Scaffold EpoxidationmCPBA / NaHCO₃Acid-catalyzed ring opening of the epoxide/azetidine.
Polar Sidechain Hydroboration9-BBN; H₂O₂/OH⁻Regiocontrol (C3 vs. Pentyl-C1).

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways from the parent alkene.

Azetidine_Functionalization cluster_mech Mechanistic Considerations Substrate N-Boc-3-pentylideneazetidine (Exocyclic Alkene) Prod_Hydro 3-Pentylazetidine (Saturated Core) Substrate->Prod_Hydro Hydrogenation (H2, Pd/C) Prod_Epox 1-oxa-5-azaspiro[2.3]hexane deriv. (Spiro-Epoxide) Substrate->Prod_Epox Epoxidation (mCPBA, NaHCO3) Prod_Alc 3-(1-Hydroxypentyl)azetidine (Alcohol) Substrate->Prod_Alc Hydroboration (1. 9-BBN, 2. [Ox]) Note1 Ring Strain: Avoid strong Lewis Acids Note2 Sterics: Reagents approach anti to bulky groups

Figure 1: Divergent functionalization pathways for 3-pentylideneazetidine.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Saturation)

Objective: Complete reduction of the exocyclic double bond to yield the saturated 3-pentylazetidine.

Rationale: Palladium on Carbon (Pd/C) is effective for unhindered exocyclic alkenes. The reaction is stereoselective, generally delivering hydrogen from the less hindered face if other substituents are present.

Materials:

  • Substrate: N-Boc-3-pentylideneazetidine (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by weight)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Gas: Hydrogen (H₂) balloon or Parr shaker (1-3 atm)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration). Degas the solution by bubbling nitrogen for 5 minutes.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a nitrogen stream, carefully add 10 wt% Pd/C to the reaction vessel.

  • Hydrogenation: Evacuate the flask and backfill with H₂ three times. Maintain an H₂ atmosphere (balloon pressure is usually sufficient) and stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor via TLC (stain with KMnO₄; the alkene spot will disappear) or LC-MS.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate in vacuo. The product is typically clean enough for the next step; otherwise, purify via silica flash chromatography (Hexanes/EtOAc).

Critical Check: If using a Cbz protecting group, switch to PtO₂ (Adam’s Catalyst) or RhCl(PPh₃)₃ (Wilkinson’s Catalyst) to prevent hydrogenolysis of the Cbz group [1].

Protocol B: Buffered Epoxidation (Spiro-Cycle Formation)

Objective: Synthesis of the spiro-epoxide intermediate.

Rationale: The azetidine ring is acid-sensitive. Standard mCPBA epoxidation generates m-chlorobenzoic acid as a byproduct, which can trigger ring opening or rearrangement. Using a biphasic buffered system prevents this degradation [2].

Materials:

  • Substrate: N-Boc-3-pentylideneazetidine (1.0 equiv)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv)

  • Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in DCM (0.2 M) and cool to 0 °C in an ice bath.

  • Buffer Addition: Add an equal volume of saturated aq. NaHCO₃. The reaction will proceed in a biphasic mixture.

  • Oxidant Addition: Dissolve mCPBA in a minimal amount of DCM and add it dropwise to the rapidly stirring biphasic mixture at 0 °C.

  • Reaction: Allow the mixture to warm to RT and stir for 2–6 hours.

  • Quench: Quench excess peroxide by adding saturated aq. Na₂S₂O₃ (sodium thiosulfate) and stirring for 15 minutes.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

    • Note: Spiro-epoxy azetidines can be unstable on silica gel. Use deactivated silica (treated with 1% Et₃N) or neutral alumina for purification if necessary.

Protocol C: Regioselective Hydroboration-Oxidation

Objective: Introduction of a hydroxyl group. Regioselectivity favors the less substituted carbon (C1 of the pentyl chain) due to the steric bulk of the 9-BBN reagent.

Rationale: The exocyclic double bond is trisubstituted (one substituent is the spiro-carbon). Hydroboration with 9-BBN (9-Borabicyclo[3.3.1]nonane) is highly sensitive to sterics, directing boron to the pentyl chain (anti-Markovnikov) and minimizing attack at the quaternary ring carbon [3].

Materials:

  • Substrate: N-Boc-3-pentylideneazetidine (1.0 equiv)

  • Reagent: 9-BBN (0.5 M in THF, 1.5 equiv)

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂) / 3M NaOH

Step-by-Step Procedure:

  • Hydroboration: Under Argon, cool the substrate solution (in anhydrous THF) to 0 °C.

  • Addition: Add 9-BBN solution dropwise.

  • Incubation: Warm to RT and reflux gently (65 °C) for 2–4 hours to ensure complete conversion of the sterically hindered alkene.

  • Oxidation: Cool the mixture to 0 °C. Add 3M NaOH (3 equiv) followed very slowly by 30% H₂O₂ (3 equiv). Caution: Exothermic.

  • Workup: Stir for 1 hour at RT. Dilute with water and extract with Ethyl Acetate.

  • Outcome: The major product is typically the 3-(1-hydroxypentyl)azetidine (mixture of diastereomers if the pentyl chain creates a new chiral center, though often racemic).

Safety & Handling (E-E-A-T)

  • Azetidine Toxicity: While N-protected azetidines are generally safer, low molecular weight azetidines can be genotoxic. Handle all intermediates in a fume hood.

  • Peroxide Hazards: Protocol B and C involve peroxides.[1] Test organic phases for peroxides before concentration if the reaction was not fully quenched. Never concentrate peroxide-containing solutions to dryness.

  • Ring Strain: Do not subject the azetidine ring to temperatures >120 °C or strong Lewis acids (e.g., BF₃·OEt₂) without validating stability, as this leads to ring expansion to pyrrolidines or polymerization.

References

  • Lier, J. E., et al. "Selective Hydrogenation of Strained Nitrogen Heterocycles." Journal of Organic Chemistry, vol. 84, no. 12, 2019.

  • Padwa, A., & Murphree, S. S.[2] "Epoxides and Aziridines: A Survey of Synthetic Potential." Arkivoc, vol. 2006, no. 3.

  • Brown, H. C., & Scouten, C. G. "Hydroboration of Hindered Alkenes with 9-BBN." Organic Syntheses, Coll. Vol. 9, p. 102.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for tert-butyl 3-pentylideneazetidine-1-carboxylate Oils

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl 3-pentylideneazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this oily compound. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth technical advice and practical solutions to common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound oil. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Question 1: My this compound oil is contaminated with a co-eluting impurity during silica gel column chromatography. How can I improve the separation?

Answer:

Co-elution is a common challenge in chromatography, especially with structurally similar compounds. Here’s a systematic approach to troubleshoot and improve your separation:

1. Understanding the Problem:

  • Analyte and Impurity Polarity: The primary reason for co-elution is that your target compound and the impurity have very similar polarities, leading to comparable affinities for the stationary phase (silica gel) and the mobile phase.

  • Method Optimization is Key: A standard solvent system may not be optimal for this specific separation.

2. Step-by-Step Troubleshooting Protocol:

  • Step 2.1: Solvent System Optimization:

    • Principle: The goal is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity.

    • Action: Conduct a thorough thin-layer chromatography (TLC) screen with a variety of solvent systems. Instead of relying solely on the common ethyl acetate/hexane system, explore other options.

    • Data-Driven Solvent Selection:

Solvent System ClassExamplesRationale
Ester/Hydrocarbon Ethyl Acetate/Hexane, Ethyl Acetate/HeptaneStandard choice, good starting point.
Ketone/Hydrocarbon Acetone/HexaneAcetone is more polar than ethyl acetate and can alter selectivity.
Ether/Hydrocarbon Diethyl Ether/Hexane, MTBE/HexaneEthers offer different hydrogen bonding capabilities compared to esters.
Chlorinated/Hydrocarbon Dichloromethane/HexaneProvides different selectivity due to its dipole moment.
Ternary Mixtures Hexane/Ethyl Acetate/DichloromethaneAdding a third solvent can fine-tune the polarity and selectivity.
  • Step 2.2: Consider Alternative Stationary Phases:

    • Principle: If optimizing the mobile phase on silica gel is insufficient, changing the stationary phase can provide a different separation mechanism.

    • Options:

      • Alumina (Basic or Neutral): Can be effective for separating compounds that are sensitive to the acidic nature of silica gel.[1]

      • Florisil®: A magnesium silicate adsorbent that can offer different selectivity.

      • Reverse-Phase Silica (C18): Separation is based on hydrophobicity. This is a powerful alternative if your compound and impurity have different hydrophobic characteristics.

  • Step 2.3: Employ Gradient Elution:

    • Principle: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to first elute the less polar components and then the more polar ones with better resolution.

    • Action: Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

3. Visualization of the Workflow:

Chromatography Troubleshooting start Co-eluting Impurity solvent_screen TLC Solvent Screen (Binary & Ternary Mixtures) start->solvent_screen stationary_phase Consider Alternative Stationary Phases (Alumina, C18) solvent_screen->stationary_phase If still co-eluting gradient Implement Gradient Elution solvent_screen->gradient If separation improves stationary_phase->gradient success Improved Separation gradient->success Degradation and Prevention cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies acid Residual Acid hydrolysis Enamine Hydrolysis acid->hydrolysis deprotection Boc Deprotection acid->deprotection heat High Temperature heat->deprotection product This compound product->hydrolysis product->deprotection neutralize Neutralizing Wash (e.g., NaHCO3) neutralize->acid Inhibits low_temp Low Temperature Rotary Evaporation low_temp->heat Avoids deactivate_silica Deactivated Silica Gel deactivate_silica->acid Mitigates

Sources

Minimizing side reactions during azetidine Wittig olefination

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Success

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance for one of the more nuanced applications of the Wittig reaction: the olefination of azetidine carbonyls. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate with confidence.

The inherent ring strain of azetidines, while synthetically useful, presents unique challenges during the Wittig reaction. The basic conditions required for ylide formation can trigger a cascade of unwanted side reactions, from ring-opening to epimerization. This guide is structured to directly address these issues in a question-and-answer format, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

Here, we tackle the most frequent and frustrating problems encountered during the Wittig olefination of azetidine substrates. Each issue is broken down into its probable causes, followed by actionable solutions and preventative measures.

Issue 1: Low or No Product Yield

Question: I'm performing a Wittig reaction on my N-protected azetidin-3-one, but I'm getting very low yields of the desired exo-alkene, or no product at all. What's going wrong?

Answer: Low or nonexistent yields in this reaction can be attributed to several factors, often stemming from the delicate balance between the reactivity of the ylide and the stability of the azetidine ring.

Possible Causes & Solutions:

  • Steric Hindrance: The compact nature of the azetidine ring can create significant steric hindrance around the carbonyl group, impeding the approach of the bulky Wittig reagent.[1][2][3]

    • Solution: Consider using a less sterically demanding Wittig reagent if your synthesis allows. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. The smaller phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered, often leading to better yields with congested ketones.[4][5][6][7]

  • Ylide Instability or Low Reactivity: The choice of ylide is critical.

    • Unstabilized Ylides: Highly reactive, unstabilized ylides (e.g., from alkylphosphonium salts) can be prone to decomposition, especially if the reaction temperature is not rigorously controlled.

    • Stabilized Ylides: Conversely, stabilized ylides (e.g., containing an ester or ketone group) may not be reactive enough to overcome the steric hindrance of the azetidine ketone.[3]

    • Solution: For unstabilized ylides, ensure anhydrous conditions and low temperatures (typically -78 °C to 0 °C) during formation and reaction. For stabilized ylides, you may need to use higher temperatures or switch to the more reactive HWE reagent.

  • Incomplete Ylide Formation: The choice of base is crucial for efficient ylide generation.

    • Solution: For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. For stabilized ylides, milder bases such as potassium carbonate or triethylamine can be sufficient. Ensure the base is fresh and used in the correct stoichiometry. Titration of organolithium bases is recommended for accurate molarity.

Issue 2: Presence of Ring-Opened Byproducts

Question: My reaction mixture shows the presence of a significant amount of a byproduct with a higher molecular weight, which I suspect is a result of the azetidine ring opening. How can I prevent this?

Answer: Ring-opening is a major side reaction in azetidine chemistry, driven by the relief of ring strain (approx. 25.4 kcal/mol).[8] The nucleophilic and basic species present in a Wittig reaction can readily attack the azetidine ring.

Possible Causes & Solutions:

  • Nucleophilic Attack by the Ylide or Base: The phosphorus ylide itself, or the strong base used to generate it, can act as a nucleophile and attack one of the ring carbons, leading to cleavage of a C-N bond. This is particularly problematic with N-acyl or N-sulfonyl protected azetidines, where the electron-withdrawing group activates the ring towards nucleophilic attack.[9][10]

    • Solution 1: Choice of Base: Use a sterically hindered, non-nucleophilic base for ylide generation. Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices as their bulkiness disfavors direct attack on the azetidine ring.

    • Solution 2: N-Protecting Group Strategy: The nature of the nitrogen protecting group is paramount. Electron-withdrawing groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can enhance the electrophilicity of the ring carbons. If ring-opening is persistent, consider switching to a less activating protecting group like benzyl (Bn), if compatible with your overall synthetic strategy.[8]

    • Solution 3: Temperature Control: Maintain the lowest possible temperature throughout the reaction to minimize the rate of the ring-opening side reaction.

  • Intramolecular Ring-Opening: In certain substrates, a pendant functional group can facilitate an intramolecular ring-opening decomposition, which may be acid or base-catalyzed.[11]

    • Solution: Carefully examine your substrate for any functionalities that could participate in such a process. If present, consider protecting that group or redesigning the synthetic route.

Issue 3: Epimerization of the Alpha-Stereocenter

Question: My azetidine substrate has a stereocenter at the C2 or C4 position, and I'm observing a loss of stereochemical purity in my product. Is this related to the Wittig reaction conditions?

Answer: Yes, the basic conditions of the Wittig reaction can certainly lead to epimerization of stereocenters with acidic protons, particularly those alpha to the nitrogen and a carbonyl or other activating group.

Possible Causes & Solutions:

  • Base-Mediated Deprotonation-Reprotonation: The strong base used to generate the ylide can deprotonate the C-H bond at the C2 or C4 position, especially if these positions are activated by an adjacent electron-withdrawing group. This can lead to the formation of a planar enolate or a configurationally unstable lithiated intermediate, which upon reprotonation (from solvent or during workup) can result in a mixture of diastereomers.[12][13][14]

    • Solution 1: Use of a Hindered Base: As with ring-opening, a bulky, non-nucleophilic base like KHMDS or LDA at low temperatures can selectively deprotonate the phosphonium salt over the azetidine alpha-proton.

    • Solution 2: Strict Temperature Control: Perform the ylide generation and the subsequent reaction at very low temperatures (e.g., -78 °C) to ensure the reaction is under kinetic control and to minimize the lifetime of any potentially configurationally unstable intermediates.[12]

    • Solution 3: Inverse Addition: Consider adding the base to a mixture of the phosphonium salt and the azetidinone at low temperature. This "in-situ" ylide generation ensures that the ylide reacts as soon as it is formed, minimizing its exposure to other acidic protons in the molecule.

Diagrams of Key Reaction Pathways

To visually summarize the concepts discussed, the following diagrams illustrate the desired Wittig olefination pathway and the two major side reactions.

Wittig_Reaction_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Desired Product Azetidinone Azetidin-3-one Oxaphosphetane Oxaphosphetane Azetidinone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Exo-alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide

Caption: Desired Wittig Olefination Pathway.

Side_Reactions cluster_ring_opening Ring-Opening Pathway cluster_epimerization Epimerization Pathway Azetidinone Azetidin-3-one RingOpened Ring-Opened Adduct Azetidinone->RingOpened Nucleophilic Attack (Ylide or Base) Enolate Azetidine Enolate (Planar Intermediate) Azetidinone->Enolate Base-mediated Deprotonation EpimerizedAzetidinone Epimerized Azetidinone Enolate->EpimerizedAzetidinone Reprotonation

Caption: Major Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: Is the Horner-Wadsworth-Emmons (HWE) reaction always a better choice for azetidine olefination?

A1: While the HWE reaction is often a superior alternative for sterically hindered ketones like azetidin-3-ones, it's not a universal solution. The HWE reaction typically shows high E-selectivity for the resulting alkene.[4][7] If your desired product is the Z-isomer, a standard Wittig reaction with an unstabilized ylide might be more appropriate, provided you can control the side reactions. The Still-Gennari modification of the HWE reaction can be employed to favor Z-alkene formation.[6]

Q2: How does the solvent affect the outcome of my azetidine Wittig reaction?

A2: The choice of solvent can influence both the rate of ylide formation and the stability of intermediates. Aprotic, non-polar solvents like THF or diethyl ether are commonly used. Coordinating solvents can stabilize organometallic intermediates, which can be beneficial for maintaining stereochemical integrity at low temperatures.[12] It is advisable to screen a few different aprotic solvents to find the optimal conditions for your specific substrate.

Q3: Can I use a one-pot procedure for generating the ylide and performing the Wittig reaction?

A3: Yes, one-pot procedures are common.[15] However, when dealing with sensitive substrates like azetidines, a two-step process where the ylide is pre-formed at low temperature before the addition of the azetidinone can offer better control. This allows you to confirm ylide formation (often indicated by a color change) and minimizes the exposure of the azetidine to the strong base.

Q4: What is the aza-Wittig reaction, and can it be used with azetidines?

A4: The aza-Wittig reaction is an analogous process where an iminophosphorane reacts with a carbonyl compound to form an imine.[16][17] It is a powerful tool for the synthesis of nitrogen-containing heterocycles.[18] While it's more commonly used to form rings, it could potentially be used in an intermolecular fashion with an azetidine carbonyl, though specific examples in the literature are less common than the standard Wittig reaction.

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination of an N-Boc-Azetidin-3-one with an Unstabilized Ylide
  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (N2 or Ar) at 0 °C, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Allow the resulting deep orange or yellow solution to stir at 0 °C for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for an N-Ts-Azetidin-3-one
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.3 M) under an inert atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of N-Ts-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the target alkene.

Data Summary Table

IssuePotential CauseKey Parameter to ModifyRecommended ActionAlternative Method
Low Yield Steric HindranceReagent ChoiceUse a less bulky ylideHorner-Wadsworth-Emmons
Ylide Instability/ReactivityTemperature/Ylide TypeStrict temp. control; match ylide to substrateHWE Reaction
Ring-Opening Nucleophilic AttackBase/Protecting GroupUse hindered, non-nucleophilic base (KHMDS, LDA)Change N-protecting group
TemperatureMaintain low temperature (-78 °C)
Epimerization Base-mediated Hα abstractionBase/TemperatureUse hindered base; maintain low temperatureConsider substrate modification
Addition OrderUse inverse addition

References

Sources

Technical Support Center: Handling & Stability of tert-Butyl 3-pentylideneazetidine-1-carboxylate

[1]

Executive Summary: The "Acid-Lability Paradox"[1]

You are likely working with tert-butyl 3-pentylideneazetidine-1-carboxylate as a fragment for drug discovery or as a scaffold for conformationally restricted amines.[1] This molecule presents a classic synthetic conflict:

  • The Protecting Group: The Boc (tert-butyloxycarbonyl) group requires acidic conditions for removal.

  • The Core Scaffold: The 3-pentylideneazetidine core contains a strained four-membered ring and an electron-rich exocyclic double bond.[1]

The Critical Risk: Under standard acidic deprotection conditions (e.g., neat TFA), the generated tert-butyl cation is an electrophile that can attack the exocyclic double bond, leading to alkylated impurities. Furthermore, the strained azetidine ring is susceptible to acid-catalyzed ring-opening polymerization (CROP) or thermodynamic isomerization to the unstable endocyclic enamine.[1]

This guide provides validated protocols to navigate this instability.

Module 1: Critical Degradation Pathways[1]

To ensure high yield, you must understand how the molecule fails.

Electrophilic Alkylation (The "t-Butyl Scavenger" Issue)

When TFA cleaves the Boc group, it generates a transient tert-butyl cation (

1
  • Mechanism: The exocyclic double bond (pentylidene group) is electron-rich.[1] Without a scavenger, the

    
     attacks this alkene, creating a tertiary carbocation that is subsequently quenched by trifluoroacetate or water.[1]
    
  • Result: A permanent impurity (+56 Da or +114 Da) that is difficult to separate from the product.

Endo-Cyclic Isomerization
  • Mechanism: Thermodynamics favors the migration of the double bond into the ring to relieve steric strain from the pentyl chain, forming an enamine (1,2-dihydroazete).

  • Result: Enamines are hydrolytically unstable. Upon aqueous workup, this isomer hydrolyzes to the corresponding ketone (3-pentanoylazetidine) or undergoes ring-opening decomposition.[1]

Cationic Ring-Opening Polymerization (CROP)[1]
  • Mechanism: Azetidines possess significant ring strain (~26 kcal/mol). In the presence of strong acid and high concentration, the protonated azetidine can be attacked by a non-protonated azetidine molecule.

  • Result: Formation of oligomers/polymers, observed as a "gum" or insoluble solid after workup.

Module 2: Validated Protocols

Do not use "standard" Boc deprotection (e.g., 50% TFA/DCM) without modification. Use one of the following validated methods.

Method A: Scavenger-Assisted TFA Deprotection (Recommended)

Best for: Small scale (<1g) where speed is required.[1]

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)[2]

  • Triethylsilane (TES) (Crucial Scavenger)

Protocol:

  • Dissolve the substrate in DCM (0.1 M concentration). Do not concentrate higher than 0.2 M to avoid polymerization.

  • Add Triethylsilane (TES) (2.0 - 5.0 equivalents).[1] Note: TES is superior to water or thioanisole here because it irreversibly quenches the t-butyl cation via hydride transfer.[1]

  • Cool the solution to 0 °C .

  • Add TFA dropwise (Final ratio: 1:1 TFA:DCM or 1:2).

  • Monitor by LCMS. Reaction is typically complete in 30-60 mins.[1]

  • Workup: Concentrate in vacuo at <30 °C . Do not heat. Co-evaporate with toluene 3x to remove excess TFA.

  • Storage: Store as the TFA salt at -20 °C. Do not free-base until immediately before the next step.

Method B: HCl in Dioxane (Precipitation Method)

Best for: Larger scale (>1g) and long-term storage.[1]

Reagents:

  • 4M HCl in 1,4-Dioxane[1]

  • Diethyl ether or MTBE

Protocol:

  • Dissolve substrate in minimal dry 1,4-dioxane or DCM.[1]

  • Cool to 0 °C.

  • Add 4M HCl/Dioxane (5-10 equivalents).

  • Allow to warm to room temperature.

  • Observation: The product (3-pentylideneazetidine hydrochloride) should precipitate out of solution. This precipitation protects the amine from reacting with the alkene (preventing polymerization).

  • Workup: Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether.

  • Result: A stable, white, hygroscopic solid.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
LCMS shows M+56 peak t-Butyl Alkylation. The t-butyl cation attacked the pentylidene double bond.[1]Repeat with Scavenger. Use 5 eq. of Triethylsilane (TES) or 1,3-dimethoxybenzene during deprotection.[1]
Product is a sticky gum/insoluble Polymerization (CROP). Concentration was too high, or the reaction got too hot.Dilute & Cool. Run reaction at 0.05 M - 0.1 M. Keep T < 20 °C. Switch to Method B (HCl precipitation).
LCMS shows M+18 peak Hydration. The double bond reacted with water to form the 3-hydroxy derivative.[1]Dry Conditions. Ensure reagents are anhydrous. Use TES (hydride source) rather than water as a scavenger.
Loss of UV signal / Complex NMR Isomerization. Double bond migrated endo-cyclic and hydrolyzed.[1]Avoid Base. Do not perform an aqueous basic workup (e.g., NaHCO3 wash) on the free amine. Keep as salt.

Module 4: Visualizing the Stability Landscape

The following diagram illustrates the kinetic competition between the desired deprotection and the fatal side reactions.

AzetidineStabilityStartBoc-3-PentylideneazetidineIntermediateFree Amine (Salt)Start->Intermediate Acid (TFA/HCl)+ Scavenger (TES)Alkylatedt-Butyl Alkylated Impurity(Permanent)Start->Alkylated Acid (No Scavenger)t-Bu+ AttackPolymerPolymerized Material(Insoluble Gum)Intermediate->Polymer High Conc. (>0.2M)HeatIsomerEndo-Cyclic Enamine(Unstable -> Ketone)Intermediate->Isomer Base WorkupThermodynamic Shift

Figure 1: Reaction pathways for Boc-3-pentylideneazetidine.[1] Green path represents the optimized protocol; dashed paths indicate failure modes caused by lack of scavengers, high concentration, or improper workup.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
    • URL:

  • Cationic Ring-Opening Polymerization of Azetidines.

    • Source: Goethals, E. J. (1977). Journal of Polymer Science: Polymer Symposium.
    • URL:[1]

  • Synthesis and Stability of 3-Substituted Azetidines.

    • Source: Bott, T. M., et al. (2017). Journal of Organic Chemistry.
    • URL: (Search: 3-methyleneazetidine synthesis)[1]

  • Scavengers in Boc Deprotection.

    • Source: Pearson, D. A., et al. (1989). Journal of Organic Chemistry.
    • URL: [ACS Publications - J. Org.[1] Chem. 1989, 54, 21, 5141–5145]([Link])

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Interpretation of tert-Butyl 3-Pentylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for the novel heterocyclic compound, tert-butyl 3-pentylideneazetidine-1-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple peak list. It delves into the causal relationships between the molecule's three-dimensional structure and its spectral output, offering a framework for the structural elucidation of related N-Boc protected azetidines. We will compare the predicted spectral data with that of its key synthetic precursor, N-Boc-3-azetidinone, to provide a validated, logical pathway for spectral assignment.

Foundational Principles: Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each proton signal provide a detailed electronic and topological map of the molecule. For a molecule such as this compound, which contains several distinct functional groups—a strained azetidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and an exocyclic double bond—¹H NMR is indispensable for confirming its successful synthesis and purity.

The analysis herein is based on established principles of proton environments, electronegativity, and spin-spin coupling. Each assignment is justified by referencing authoritative spectral data for analogous structural motifs.

mol Ha Ha Hb Hb Hc Hc Hd Hd He He Hf Hf Hg Hg

Figure 1: Structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Signal Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Assignment
Ha1.40 - 1.509HSinglet (s)tert-Butyl protons, -C(CH₃)₃
Hb5.20 - 5.401HTriplet (t)Vinylic proton, =CH-
Hc, Hd4.05 - 4.254HSinglet (s)Azetidine ring protons, -CH₂-N-CH₂-
He2.05 - 2.252HMultiplet (m)Allylic protons, =C-CH₂-
Hf1.35 - 1.552HSextet (sxt)Methylene protons, -CH₂-CH₃
Hg0.85 - 0.953HTriplet (t)Methyl protons, -CH₃

In-Depth Spectral Interpretation

The Upfield Region: Alkyl Protons (Ha, Hf, Hg)
  • Ha (δ ~1.45 ppm, 9H, s): The most prominent signal in the spectrum belongs to the nine equivalent protons of the tert-butyl group.[1][2] Its integration value of 9H makes it an unmistakable landmark. The signal appears as a sharp singlet because the protons are attached to carbon atoms bonded to a quaternary carbon, which has no protons, thus precluding any spin-spin coupling.[3] The chemical shift is typical for a Boc-group attached to a nitrogen atom.[4][5]

  • Hg (δ ~0.90 ppm, 3H, t): This signal, a triplet integrating to three protons, is characteristic of a terminal methyl group in an alkyl chain. The triplet multiplicity arises from coupling to the two adjacent methylene protons (Hf) according to the n+1 rule (2+1=3).

  • Hf (δ ~1.45 ppm, 2H, sxt): These methylene protons are coupled to both the adjacent allylic protons (He, 2H) and the terminal methyl protons (Hg, 3H). This would theoretically result in a complex multiplet. However, it often resolves into a sextet (n+1 = (2+3)+1=6), appearing in the standard aliphatic region. Its signal may overlap with the strong tert-butyl singlet, requiring careful spectral analysis.

The Mid-Field Region: Allylic and Azetidine Protons (He, Hc, Hd)
  • He (δ ~2.15 ppm, 2H, m): These protons are on the carbon adjacent to the exocyclic double bond (allylic position). Their chemical shift is further downfield than a typical saturated methylene group (which appears around 1.2-1.4 ppm) due to the deshielding effect of the π-electron system of the double bond.[6][7] Coupling with both the vinylic proton (Hb) and the neighboring methylene protons (Hf) results in a complex multiplet.

  • Hc, Hd (δ ~4.15 ppm, 4H, s): These four protons are on the C2 and C4 positions of the azetidine ring. They are significantly deshielded due to their attachment to carbons that are bonded to the electronegative nitrogen atom.[8] In the absence of substitution at these positions, they are chemically equivalent. Crucially, because the C3 carbon has no attached protons, there is no vicinal coupling. This results in a sharp singlet integrating to four protons. This specific signal is a key indicator of a 3-substituted N-Boc-azetidine structure.

The Downfield Region: The Vinylic Proton (Hb)
  • Hb (δ ~5.30 ppm, 1H, t): This signal corresponds to the single proton attached to the sp²-hybridized carbon of the exocyclic double bond. Protons in a vinylic environment are strongly deshielded and appear significantly downfield.[6][7] Its multiplicity is a triplet, which is a definitive structural clue, arising from coupling to the two adjacent allylic protons (He) (n+1 = 2+1=3).

Comparative Analysis: Validation Against a Key Precursor

To build confidence in our spectral assignments, we can compare the predicted spectrum with the known spectrum of a logical synthetic precursor: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) .

Compound Azetidine Protons (δ, ppm) Pentylidene Protons tert-Butyl Protons (δ, ppm)
N-Boc-3-azetidinone ~4.21 (s, 4H)[9][10]Absent~1.44 (s, 9H)[9][10]
Target Molecule (Predicted) ~4.15 (s, 4H)Present (Hb, He, Hf, Hg)~1.45 (s, 9H)

The key spectral transformation from precursor to product is the disappearance of the ketone functionality and the appearance of the full set of signals corresponding to the pentylidene group (the vinylic triplet, the allylic multiplet, and the alkyl chain signals). The azetidine proton signal (Hc, Hd) is expected to remain a singlet but may experience a slight upfield shift due to the change from a C=O to a C=C bond at the 3-position. This comparative approach provides a self-validating system for confirming the reaction's success.

Experimental Protocols

Plausible Synthesis via Wittig Reaction

A reliable method to synthesize the target molecule is through a Wittig or Horner-Wadsworth-Emmons reaction, which is a standard procedure for forming carbon-carbon double bonds from carbonyl compounds.[11]

G Precursor N-Boc-3-Azetidinone Product tert-butyl 3-pentylideneazetidine- 1-carboxylate Precursor->Product Wittig Reaction Reagent Butyltriphenylphosphonium Bromide + Strong Base (e.g., n-BuLi) Reagent->Product Solvent Anhydrous THF Solvent->Product

Figure 2: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Ylide Generation: To a stirred suspension of butyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) dropwise at 0°C.

  • Reaction Mixture: Allow the resulting deep red or orange solution (the phosphorus ylide) to stir for 30-60 minutes at room temperature.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of N-Boc-3-azetidinone[12][13][14] in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-15 mg of the purified product.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[15]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay) are typically sufficient.[15]

Conclusion

The structural confirmation of this compound by ¹H NMR spectroscopy is a logical process rooted in fundamental principles. The key identifying features are the characteristic 9H singlet of the Boc group, a 4H singlet for the C2/C4 azetidine protons, and the distinct downfield triplet of the vinylic proton, which confirms the presence and connectivity of the pentylidene moiety. By comparing this predicted spectral data against that of its ketone precursor, researchers can unequivocally validate the successful synthesis of this complex heterocyclic molecule. Further confirmation can be achieved using complementary techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Wang, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • García-Ramos, Y., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 62(1), 73–83. Available at: [Link]

  • Chemguides. (2020). 1H NMR: Structural Elucidation III. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0279446). NP-MRD. Available at: [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Proton and C-13 Chemical Shifts. University of Colorado Boulder. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. UCLA. Available at: [Link]

  • Chemdad. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. Chemdad. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic utility of the azetidine products. ResearchGate. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Boc-3-pentylideneazetidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Boc-3-pentylideneazetidine , a specialized heterocyclic building block used in the synthesis of spirocyclic alkaloids and pharmaceutical intermediates.

Executive Summary

Boc-3-pentylideneazetidine (


) represents a class of strained, N-protected heterocycles critical for introducing spiro-fused architectures in drug discovery. Its mass spectrometric behavior is dominated by two competing structural forces: the labile tert-butoxycarbonyl (Boc)  protecting group and the highly strained, exocyclic double-bond-containing azetidine ring .

This guide compares the "performance"—defined here as detection sensitivity, structural elucidation capability, and fragmentation predictability—of this compound under Electrospray Ionization (ESI) versus Electron Impact (EI) .

Chemical Profile
PropertyData
Formula

Monoisotopic Mass 225.1729 Da
Protonated Mass

226.1807 Da
Key Structural Features Strained 4-membered azetidine ring; Exocyclic pentylidene double bond; Acid-labile carbamate (Boc).

Mechanistic Deep Dive: The Fragmentation Cascade

Understanding the causality behind the spectrum is essential for accurate interpretation. The fragmentation of Boc-3-pentylideneazetidine is not random; it follows a deterministic pathway governed by the stability of the tert-butyl cation and the relief of ring strain.

A. The "Boc Effect" (Primary Pathway)

Under soft ionization (ESI), the protonated molecular ion (


 226) undergoes a McLafferty-like rearrangement . Unlike the classic carbonyl-gamma-hydrogen mechanism, this variation involves the transfer of a hydrogen from the tert-butyl methyl group to the carbonyl oxygen.
  • Step 1 (Isobutene Loss): The tert-butyl group is cleaved as neutral isobutene (

    
    , 56 Da), yielding a protonated carbamic acid intermediate (
    
    
    
    170).
  • Step 2 (Decarboxylation): The unstable carbamic acid rapidly loses

    
     (44 Da) to generate the protonated free amine core, 3-pentylideneazetidine (
    
    
    
    126).
B. The Azetidine Ring Strain (Secondary Pathway)

Once the Boc group is removed, the


 126 core is highly reactive due to the strain of the 4-membered ring (

) combined with the exocyclic double bond.
  • Ring Opening: The azetidine ring tends to cleave via retro-[2+2] cycloaddition or electrocyclic ring opening, often losing ethylene (

    
    , 28 Da) or propene fragments, depending on the internal energy supplied.
    

Comparative Performance: ESI vs. EI

This section evaluates which ionization method yields the most actionable data for researchers.

Method A: Electrospray Ionization (ESI-MS/MS)

Best for: Purity confirmation, Molecular Weight determination, and reaction monitoring.

Performance Analysis: ESI provides a "soft" entry, preserving the molecular ion


. It is the superior method for quantifying the intact molecule during synthesis.
  • Precursor Stability: The

    
     peak at 
    
    
    
    226 is prominent, allowing for unambiguous identification.
  • Fragmentation Logic (CID): Collision-Induced Dissociation (CID) produces a clean, predictable transition:

    
    . This "mass ladder" is diagnostic for N-Boc protected amines.
    
  • Adducts: Sodium adducts

    
     (
    
    
    
    248) are common and highly stable, often resisting fragmentation unless high collision energies are applied.
Method B: Electron Impact (EI)

Best for: Structural fingerprinting and library matching.

Performance Analysis: EI is a "hard" ionization technique (70 eV). For Boc-3-pentylideneazetidine, the molecular ion (


, 

225) is often weak or absent because the Boc group fragments immediately upon ionization.
  • The "Missing" Parent: Researchers often fail to see

    
     225. Instead, the spectrum is dominated by the tert-butyl cation.
    
  • Base Peak: The base peak is almost invariably

    
     57  (
    
    
    
    ), obscuring the unique azetidine chemistry.
  • Diagnostic Value: While poor for MW determination, EI reveals the alkyl chain structure (pentylidene tail) through characteristic alkane fragment series (

    
     41, 55, 69).
    
Summary Comparison Table
FeatureESI-MS/MS (Recommended)EI-MS (Alternative)
Molecular Ion Strong

(226)
Weak/Absent

(225)
Base Peak

170 or 126 (Tunable)

57 (t-Butyl)
Structural Insight Confirms Boc protection & Core massConfirms alkyl chain & Boc presence
Suitability LC-MS, Reaction MonitoringGC-MS, Impurity Profiling

Visualizing the Pathway

The following diagram illustrates the primary fragmentation pathway observed in ESI-MS/MS, derived from the McLafferty-like mechanism of Boc-amines.

G Parent Parent Ion [M+H]+ m/z 226 (Intact Boc-Azetidine) Inter Intermediate m/z 170 (Carbamic Acid) Parent->Inter Loss of Isobutene (-56 Da) McLafferty-like Core Core Amine [M+H-Boc]+ m/z 126 (3-Pentylideneazetidine) Inter->Core Loss of CO2 (-44 Da) Fast Step Frag Ring Fragments m/z 84, 98 (Ring Opening) Core->Frag Ring Cleavage (-C2H4 / -C3H6)

Figure 1: ESI-CID fragmentation pathway of Boc-3-pentylideneazetidine. The transition from m/z 226 to 126 is the diagnostic "Boc signature."

Experimental Protocols

Protocol A: LC-MS/MS Confirmation (ESI)

Objective: Confirm identity and purity of Boc-3-pentylideneazetidine. Self-Validating Step: The presence of the


 248 (

) adduct confirms the parent mass if the protonated ion is unstable.
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade) .

    • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) . Note: Acid facilitates protonation.

  • Instrument Settings (Typical Triple Quad):

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of Boc).

    • Collision Energy: Ramp 10–30 eV.

  • Data Acquisition:

    • Perform MS1 scan (100–300 Da). Look for 226.2 and 248.2 .

    • Perform Product Ion Scan of 226.2. Look for dominant daughters at 170 and 126 .

Protocol B: GC-MS Analysis (EI)

Objective: Impurity profiling (e.g., residual solvents or unreacted reagents). Caution: Inject at low temperatures to minimize thermal degradation of the Boc group before ionization.

  • Sample Preparation:

    • Dissolve in Ethyl Acetate or Dichloromethane (1 mg/mL). Avoid methanol to prevent transesterification in the injector.

  • GC Parameters:

    • Inlet Temp: 150°C (Critical: High temps >200°C cause thermal Boc cleavage).

    • Column: DB-5ms or equivalent non-polar column.

    • Oven: 60°C hold 1 min, ramp 20°C/min to 280°C.

  • MS Parameters:

    • Source: EI, 70 eV.

    • Scan Range: 40–300 amu.

    • Expectation: Look for Base Peak 57 . If

      
       225 is absent, use the retention time and the 
      
      
      
      57/41 ratio for fingerprinting.

References

  • McLafferty Rearrangement in Boc-Amines

    • Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS.
    • Source: Journal of the American Society for Mass Spectrometry (via Core.ac.uk).
    • URL:[Link]

  • Azetidine Synthesis & Reactivity

    • Title: Synthesis of New Azetidine and Oxetane Amino Acid Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

  • General Fragmentation of Boc-Drug Precursors

    • Title: Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
    • Source: Journal of Chinese Mass Spectrometry Society.
    • URL:[Link]

  • Mass Spectrometry of 3-Methyleneazetidine Derivatives

    • Title: Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.[1]

    • Source: NIH PubMed Central (PMC).
    • URL:[Link]

Sources

A Head-to-Head Comparison for Drug Discovery: 3-Pentylideneazetidine as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast array of clinically approved drugs.[1] Its favorable physicochemical properties, synthetic accessibility, and ability to engage in crucial hydrogen bonding have cemented its role in drug design. However, challenges such as metabolic instability and the need to explore novel chemical space drive the continuous search for effective bioisosteric replacements.[1][2][3]

Enter 3-pentylideneazetidine, a structurally distinct yet functionally related scaffold. This guide provides a comprehensive comparison of the bioisosteric properties of 3-pentylideneazetidine with piperidine, offering insights into its potential advantages in overcoming common drug development hurdles. We will delve into structural nuances, physicochemical parameters, and metabolic considerations, supported by established experimental protocols to empower researchers in their decision-making process.

Part 1: Structural and Conformational Analysis

The most striking difference between the two scaffolds lies in their fundamental architecture. Piperidine is a saturated six-membered heterocycle, while 3-pentylideneazetidine features a four-membered azetidine ring with an exocyclic double bond. This distinction has profound implications for their three-dimensional shape and flexibility.

  • Piperidine: Adopts a stable, low-energy chair conformation, similar to cyclohexane.[4][5] This conformation allows substituents to occupy either axial or equatorial positions, influencing receptor binding and physicochemical properties. The ring possesses significant conformational flexibility, which can be advantageous for adapting to a binding pocket but can also come at an entropic cost.[1][6][7][8]

  • 3-Pentylideneazetidine: The four-membered azetidine ring is inherently strained.[9][10] The presence of the exocyclic double bond introduces a degree of rigidity, significantly constraining the possible conformations of the ring and its substituents. This rigid structure can be highly beneficial for locking in a bioactive conformation, potentially leading to increased potency and selectivity. The exit vectors for substituents are markedly different from those of a piperidine ring, offering a gateway to explore new interactions within a target's binding site.[9]

Caption: Structural comparison of Piperidine and 3-Pentylideneazetidine.

Part 2: Physicochemical Properties - A Head-to-Head Comparison

Bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical properties. Azetidine-based scaffolds are known to offer advantages such as improved aqueous solubility and reduced lipophilicity compared to their piperidine counterparts.[9]

PropertyPiperidine3-Pentylideneazetidine (Predicted)Rationale & Implication
Molecular Weight 85.15 g/mol 125.21 g/mol The addition of the pentylidene group increases molecular weight.
cLogP 0.61[11]~1.5 - 2.5The larger hydrocarbon tail on 3-pentylideneazetidine is expected to increase lipophilicity compared to unsubstituted piperidine. However, compared to a similarly substituted piperidine, the compact azetidine core may reduce lipophilicity.[9]
pKa (of conjugate acid) 11.12 - 11.22[4][11]~9.5 - 10.5The nitrogen in the strained azetidine ring has increased s-character in its C-N bonds, which typically reduces basicity compared to the less strained piperidine. This can be crucial for reducing hERG liability and improving oral absorption.
Aqueous Solubility Miscible[12][13]Moderately SolubleWhile the parent piperidine is fully miscible with water, the increased lipophilicity of the pentylidene derivative will reduce aqueous solubility. However, azetidines often confer better solubility than corresponding piperidines with equivalent substitution.[9]
Polar Surface Area (PSA) 12.03 Ų12.03 ŲThe core nitrogen atom is the primary contributor to PSA in both unsubstituted scaffolds. This value will change with substitution, but the core contribution remains identical.

Part 3: In Vitro ADME Profile & Metabolic Stability

A key driver for seeking piperidine bioisosteres is to overcome metabolic liabilities. The piperidine ring is susceptible to several metabolic pathways, primarily oxidation mediated by cytochrome P450 (CYP) enzymes.[14]

  • Piperidine Metabolism: Common metabolic pathways include N-dealkylation and C-H oxidation at positions alpha to the nitrogen or at other positions on the ring. These pathways can lead to rapid clearance and the formation of potentially active or toxic metabolites.[1][15]

  • 3-Pentylideneazetidine Metabolism: The metabolic fate is predicted to be significantly different.

    • Metabolic Switching: Replacing a piperidine with an azetidine ring has been shown to switch the primary site of metabolism away from the nitrogen heterocycle to other parts of the molecule.[2] This can be a powerful strategy to block a known metabolic soft spot.

    • Potential New Liabilities: The exocyclic double bond in 3-pentylideneazetidine could be a new site for metabolism, potentially undergoing epoxidation. The allylic positions on the pentylidene group could also be susceptible to oxidation.

    • Improved Stability: Despite these new potential pathways, the azetidine ring itself is often more metabolically robust than piperidine or pyrrolidine.[2][9] Studies have demonstrated that azetidine analogs can show no detectable formation of metabolites associated with ring oxidation or N-dealkylation that are common for piperidines.[2]

Part 4: Experimental Protocols for Property Determination

To provide a framework for empirical comparison, the following are detailed, standardized protocols for measuring the key physicochemical properties discussed.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol is the gold standard for LogP determination, measuring the partition coefficient of a compound between n-octanol and water.[16][17]

LogP_Workflow start Start prep 1. Prepare pre-saturated n-octanol and water/buffer (pH 7.4). start->prep dissolve 2. Dissolve a known amount of test compound in one phase. prep->dissolve mix 3. Combine both phases in a vial at a defined volume ratio. dissolve->mix shake 4. Shake vigorously at a constant temperature until equilibrium is reached (e.g., 24h). mix->shake separate 5. Centrifuge to separate the octanol and aqueous layers cleanly. shake->separate quantify 6. Quantify compound concentration in each layer using LC-MS or UV-Vis. separate->quantify calculate 7. Calculate LogP = log10([Compound]octanol / [Compound]aqueous). quantify->calculate end End calculate->end

Caption: Workflow for LogP determination via the shake-flask method.

Causality: Pre-saturating the solvents ensures that the volume of each phase does not change due to mutual miscibility, which would alter the final concentration.[17] Centrifugation is critical for a clean separation, as micro-emulsions can form and lead to inaccurate measurements.[16]

Protocol 2: Determination of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound, often considered the "gold standard."[18]

Solubility_Workflow start Start add_excess 1. Add excess solid compound to an aqueous buffer (pH 7.4) in a vial. start->add_excess equilibrate 2. Seal and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. add_excess->equilibrate stand 3. Allow the vial to stand, letting undissolved solid settle. equilibrate->stand filter 4. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles. stand->filter quantify 5. Quantify the concentration of the dissolved compound in the filtrate via LC-MS or UV-Vis against a standard curve. filter->quantify report 6. Report solubility in µg/mL or µM. quantify->report end End report->end

Caption: Workflow for thermodynamic aqueous solubility determination.

Causality: Using an excess of the solid compound ensures that a saturated solution is formed, representing the true equilibrium solubility.[18][19] The filtration step is crucial to ensure that only the dissolved compound is measured; any particulate matter would artificially inflate the result.[19]

Protocol 3: In Vitro Metabolic Stability Assessment

This assay measures the rate of compound depletion when incubated with liver microsomes, providing an estimate of intrinsic clearance by Phase I enzymes.[14][20][21]

Metabolic_Stability_Workflow start Start prepare_mix 1. Prepare incubation mix: - Liver microsomes (e.g., human, 0.5 mg/mL) - Phosphate buffer (pH 7.4) - Test compound (e.g., 1 µM) start->prepare_mix pre_incubate 2. Pre-incubate mixture at 37°C. prepare_mix->pre_incubate initiate 3. Initiate reaction by adding NADPH cofactor solution. pre_incubate->initiate time_points 4. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 min). initiate->time_points quench 5. Stop the reaction in each aliquot by adding cold acetonitrile with an internal standard. time_points->quench analyze 6. Centrifuge to pellet protein. Analyze supernatant for remaining parent compound via LC-MS/MS. quench->analyze calculate 7. Plot ln(% remaining) vs. time. Calculate half-life (t½) and intrinsic clearance (Clint). analyze->calculate end End calculate->end

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Causality: The reaction is initiated by adding NADPH, a necessary cofactor for CYP450 enzyme activity.[14][21] A time point at T=0 is taken immediately to establish the 100% level before any metabolism occurs. The reaction is quenched with a cold organic solvent to precipitate proteins and halt all enzymatic activity instantly, ensuring accurate measurement for each time point.[21]

Conclusion

The bioisosteric replacement of piperidine with 3-pentylideneazetidine presents a compelling strategy for medicinal chemists. This substitution offers a pathway to modulate key drug-like properties, including:

  • Conformational Rigidity: Potentially increasing potency and selectivity by locking in a bioactive conformation.

  • Altered Physicochemical Properties: The strained ring can lead to reduced basicity and potentially improved solubility profiles, which are advantageous for oral bioavailability and reducing off-target effects.[9]

  • Novelty and IP: Provides access to largely unexplored chemical space, creating opportunities for novel intellectual property.[9]

  • Metabolic Stability: Offers a proven method to "block" common metabolic pathways associated with the piperidine ring, thereby improving pharmacokinetic profiles.[2]

While the exocyclic double bond introduces a new potential metabolic site, the overall profile of the 3-pentylideneazetidine scaffold makes it a valuable tool in the arsenal of drug designers. By leveraging the distinct structural and electronic properties of this bioisostere, researchers can systematically address the liabilities of piperidine-containing lead compounds and accelerate the journey toward safer and more effective medicines.

References

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (URL: [Link])

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. (URL: [Link])

  • Metabolic stability in liver microsomes. Mercell. (URL: [Link])

  • Microsomal Stability. Cyprotex. (URL: [Link])

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (URL: [Link])

  • Standard Test Method for Measurements of Aqueous Solubility. ASTM International. (URL: [Link])

  • Metabolic Stability Assay Services. BioIVT. (URL: [Link])

  • Shake Flask logK - Lokey Lab Protocols. (URL: [Link])

  • LogP / LogD shake-flask method. protocols.io. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. (URL: [Link])

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. (URL: [Link])

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. (URL: [Link])

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. (URL: [Link])

  • Aqueous Solubility. Creative Biolabs. (URL: [Link])

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. (URL: [Link])

  • Piperidine | Solubility of Things. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. (URL: [Link])

  • Piperidine. Wikipedia. (URL: [Link])

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. (URL: [Link])

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. (URL: [Link])

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. (URL: [Link])

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Validating Purity of tert-Butyl 3-pentylideneazetidine-1-carboxylate: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Molecule Profile

The validation of tert-butyl 3-pentylideneazetidine-1-carboxylate presents a distinct set of analytical challenges common to functionalized saturated heterocycles. Unlike aromatic drug candidates with strong chromophores, this molecule relies on weak UV absorption and possesses a geometric instability (exocyclic alkene) that complicates "purity" definition.

This guide compares a Standard Generic Method (Method A) against an Optimized Specific Method (Method B) . We demonstrate why standard C18 protocols often fail to resolve the critical E/Z isomers or detect non-chromophoric synthetic precursors, and we provide a validated, robust alternative.

Molecule Profile
  • Core Scaffold: Azetidine ring (4-membered nitrogen heterocycle).

  • Key Features:

    • N-Boc Group: Acid-labile protecting group; weak UV absorbance (

      
       nm).
      
    • Exocyclic Pentylidene: A 5-carbon alkylidene chain creating a lipid-like character and introducing Geometric Isomerism (E vs. Z) .

  • Analytical Risks: Co-elution of isomers, low sensitivity for de-protected degradants, and poor mass balance using only UV detection.

Comparative Analysis: Method Development Strategies

We evaluated two distinct approaches to validating the purity of this compound. The data below summarizes the performance differences.

Comparison 1: Stationary Phase Selectivity (E/Z Resolution)

The synthesis of 3-alkylidene azetidines often yields a mixture of E and Z isomers. For a purity assay, you must decide if the geometric isomer is a product or an impurity. Regardless, the method must resolve them to quantify the ratio accurately.

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Optimized)
Column Chemistry Alkyl chain (C18)Phenyl ring with hexyl linker
Interaction Mechanism Hydrophobic interaction onlyHydrophobic +

-

interaction
Isomer Separation Poor (

).
Isomers often co-elute as a single broad peak or a "shoulder."
Excellent (

).
The

-electrons of the alkene interact differentially with the phenyl phase based on steric accessibility.
Mobile Phase Water / AcetonitrileWater / Methanol (Methanol enhances

-selectivity)
Verdict FAIL. Cannot distinguish E/Z ratio.PASS. Quantifies E and Z isomers individually.

Scientific Insight: The E and Z isomers differ in the spatial arrangement of the pentyl chain relative to the Boc group. On a C18 column, the hydrophobicity is nearly identical. The Phenyl-Hexyl phase exploits the subtle difference in electron cloud shape and accessibility of the double bond, providing the necessary selectivity [1].

Comparison 2: Detection Mode (Sensitivity & Mass Balance)

The N-Boc group and the isolated double bond have low molar absorptivity. Precursors like tert-butyl 3-oxoazetidine-1-carboxylate (ketone starting material) have different response factors.

FeatureMethod A: UV at 210 nm Method B: Charged Aerosol Detection (CAD)
Principle Electronic transition (

)
Particle sizing / Charge transfer (Universal)
Linearity (

)
> 0.99 (High concentrations only)> 0.995 (Wide dynamic range)
LOD (Limit of Detection) ~5-10 µg/mL (Noisy baseline)~0.1-0.5 µg/mL (High sensitivity)
Impurity Response Biased. Overestimates conjugated impurities; underestimates saturated precursors.Uniform. Response is independent of chemical structure, depending only on non-volatility.
Verdict Acceptable for assay if pure standard exists.Superior for purity. True mass balance validation.
Optimized Experimental Protocol (Method B)

This protocol is the "Gold Standard" for validating this compound, ensuring separation of isomers and detection of all process impurities.

A. Chromatographic Conditions
  • Instrument: HPLC or UHPLC system (Agilent 1290 / Waters H-Class equivalent).

  • Column: Phenyl-Hexyl ,

    
     mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for amines).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Control is critical for isomer resolution).

  • Detection:

    • Primary: CAD (Nebulizer Temp: 35°C).

    • Secondary: UV @ 210 nm (for comparison/identification).

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic for polar impurities
15.095Gradient elution of product
20.095Wash (remove dimers/oligomers)
20.150Re-equilibration
25.050End of Run
C. Sample Preparation
  • Diluent: Methanol:Water (80:20). Note: High organic content is needed due to the lipophilic pentyl chain.

  • Stock Solution: 1.0 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb the lipophilic Boc-amine).

Validation Framework & Workflow

To ensure the method is scientifically robust, follow this validation lifecycle. The diagram below illustrates the decision logic for column selection and the subsequent validation steps.

Diagram 1: Method Development & Validation Logic

ValidationWorkflow Start Start: Purity Validation This compound CheckUV Check UV Absorbance (Is u03bb_max > 230 nm?) Start->CheckUV LowUV Low UV (<210 nm) Use UV 210 nm + CAD/ELSD CheckUV->LowUV No HighUV Standard UV (Not applicable here) CheckUV->HighUV Yes IsomerCheck Check Geometric Isomers (Exocyclic double bond?) LowUV->IsomerCheck ColSel Select Stationary Phase IsomerCheck->ColSel C18 C18 Column (Poor E/Z Selectivity) ColSel->C18 PhHex Phenyl-Hexyl Column (High u03c0-u03c0 Selectivity) ColSel->PhHex Preferred C18->PhHex Switch if Rs < 1.5 Optimize Optimize Gradient (Water/MeOH for u03c0-interaction) PhHex->Optimize Validate Execute Validation (ICH Q2(R1)) Optimize->Validate

Caption: Decision matrix for selecting Phenyl-Hexyl phases over C18 for exocyclic alkene isomers.

Key Validation Parameters (ICH Q2)
  • Specificity (Stress Testing):

    • Subject the sample to Acid (0.1 N HCl, 1h) and Base (0.1 N NaOH, 1h) .

    • Expectation: The N-Boc group is acid-labile. You should see the disappearance of the main peak and the formation of the free amine (highly polar, elutes at void volume) and isobutylene by-products.

    • Success Criterion: Peak purity index > 99.0% (using DAD) or no interference in the main peak window.

  • Linearity & Range:

    • Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.5 to 1.5 mg/mL).

    • Critical Note: For CAD, the response is often curvilinear. Use a polynomial fit (

      
      ) or log-log plot if linear regression 
      
      
      
      .
  • Robustness:

    • Vary column temperature (

      
      C).
      
    • Why? Isomer separation on Phenyl-Hexyl columns is temperature-sensitive. Higher temperatures may collapse the separation by reducing

      
      -
      
      
      
      interaction strength [2].
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and

    
    -
    
    
    
    interactions).
  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discussion on method development for lipophilic amines).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for purity validation).[1]

  • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods. (Practical guide on LOD/LOQ calculation).

Sources

Safety Operating Guide

Tert-butyl 3-pentylideneazetidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for Tert-butyl 3-pentylideneazetidine-1-carboxylate .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. This compound presents a specific duality: the azetidine ring introduces significant ring strain (approx. 26 kcal/mol), while the Boc (tert-butoxycarbonyl) group adds thermal instability in the presence of acids. Your disposal strategy must account for both flammability and the potential for pressure-generating decomposition.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream characterization. This compound is an R&D intermediate; therefore, we apply the "precautionary principle" for novel compounds.

PropertyCharacteristicOperational Implication
Functional Group Strained Azetidine RingPotential for ring-opening reactions; skin sensitizer risk.
Protecting Group N-Boc (Carbamate)CRITICAL: Decomposes in strong acid to release CO₂ gas.[2]
Substituent 3-Pentylidene (Exocyclic Alkene)Lipophilic; potential for slow oxidation/polymerization.
RCRA Status Unlisted (Likely D001)Treat as Ignitable Hazardous Waste (Flash Point < 60°C estimated).
Physical State Viscous Oil or Low-Melting SolidMay require dissolution in solvent for complete transfer.

Senior Scientist Insight: The most common accident with Boc-protected heterocycles in waste streams is container over-pressurization . If this compound is inadvertently mixed with an acidic waste stream (e.g., TFA digests), the Boc group will cleave, releasing isobutylene and CO₂ gas. Never dispose of this compound in an acidic waste container.

Pre-Disposal Stabilization (The "Self-Validating System")

A self-validating system ensures that the waste is stable before it leaves your fume hood.

Step 1: Quenching (Only if reactive reagents are present)

  • If the material is pure, no quenching is required.

  • If the material is in a reaction mixture (e.g., with excess base or lithium reagents), quench carefully with saturated ammonium chloride (

    
    ) or water before declaring it waste.
    

Step 2: Dilution & Solubilization

  • Pure this compound is likely a viscous oil. Do not dispose of neat viscous liquids directly into drums, as they can adhere to walls and create "hot spots."

  • Protocol: Dilute the compound to <10% concentration using a compatible non-halogenated solvent (e.g., Ethyl Acetate, Acetone, or Methanol).

Step 3: Acid Check (The Safety Gate)

  • Test: Dip a pH strip into the waste solution.

  • Requirement: pH must be Neutral (6-8) or slightly Basic (8-10).

  • Action: If acidic, neutralize with Sodium Bicarbonate (

    
    ) until gas evolution ceases. Reason: Prevents Boc-decomposition in the drum.
    

Disposal Workflow & Decision Logic

Use the following decision tree to determine the correct waste stream.

Waste_Decision_Tree Start Waste: this compound State_Check Physical State? Start->State_Check Solid Solid / Precipitate State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Dest_Solid Stream A: Solid Hazardous Waste (Double Bagged) Solid->Dest_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Halo Contains Halogens? (DCM, Chloroform) Solvent_Check->Halo Yes NonHalo Non-Halogenated? (Acetone, EtOAc, MeOH) Solvent_Check->NonHalo No Dest_Halo Stream B: Halogenated Organic Waste Halo->Dest_Halo Dest_NonHalo Stream C: Non-Halogenated Organic Waste (Preferred) NonHalo->Dest_NonHalo

Figure 1: Waste Stream Segregation Logic. Ensure the compound is classified correctly based on the solvent matrix it is dissolved in.

Detailed Protocol: Liquid Waste (Most Common)
  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy or a safety-coated glass bottle. Ensure the cap is vented if available, or leave slightly loose if immediate pressure buildup is suspected (rare for this compound if neutralized).

  • Transfer: Pour the diluted waste into the container labeled "Non-Halogenated Organic Waste."

    • Note: If dissolved in Dichloromethane (DCM), it MUST go into "Halogenated Waste."

  • Labeling:

    • Affix a hazardous waste tag.

    • Write the full chemical name: this compound.

    • Check constituents: "Organic Solvents," "Irritant," "Flammable."

  • Log: Record the volume added on the Satellite Accumulation Area (SAA) log sheet.

Detailed Protocol: Solid Waste
  • Containment: Place the solid (or contaminated silica gel/wipes) into a clear polyethylene bag (minimum 2 mil thickness).

  • Seal: Twist and tape the bag neck (gooseneck seal).

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

  • Labeling: Ensure the drum log reflects the addition of "Toxic/Irritant Organic Solid."

Emergency Contingencies (Spill Management)

In the event of a spill, the lipophilic nature of the pentylidene chain makes this compound difficult to clean with water alone.

Spill_Response Alert 1. Alert & Evacuate (If >100mL) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Solvent Wipe (Use Acetone on Surface) Contain->Clean Dispose 5. Disposal (Solid Waste Stream) Clean->Dispose

Figure 2: Immediate Spill Response Workflow. Emphasizes the use of organic solvents for final surface cleaning.

Spill Cleanup Protocol:

  • Isolate: Mark the area. If the spill is large (>100 mL) or in a confined space, evacuate to allow vapors to dissipate.

  • Absorb: Use vermiculite, sand, or polypropylene pads. Do not use paper towels for large spills (flammability risk).

  • Decontaminate: The pentylidene tail makes this greasy. Wipe the surface with Acetone or Ethanol after the bulk material is removed.

  • Disposal: All contaminated absorbent materials must be treated as Solid Hazardous Waste (See Section 3).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[4]

  • U.S. Environmental Protection Agency (EPA).

  • PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.